(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate
CAS No.:
Cat. No.: VC18002201
Molecular Formula: C15H24O7S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24O7S |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,4,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
| Standard InChI | InChI=1S/C15H24O7S/c1-5-15(6-2)20-11-8-10(14(16)19-7-3)9-12(13(11)21-15)22-23(4,17)18/h9,11-13H,5-8H2,1-4H3/t11-,12-,13-/m1/s1 |
| Standard InChI Key | KLRUSSWZRFBVFQ-JHJVBQTASA-N |
| Isomeric SMILES | CCC1(O[C@@H]2CC(=C[C@H]([C@@H]2O1)OS(=O)(=O)C)C(=O)OCC)CC |
| Canonical SMILES | CCC1(OC2CC(=CC(C2O1)OS(=O)(=O)C)C(=O)OCC)CC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,4,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate, reflects its bicyclic benzodioxole core, ethyl ester groups, and a methylsulfonyloxy substituent at the 7-position . The molecular formula C₁₅H₂₄O₇S (molecular weight: 348.4 g/mol) underscores its moderate hydrophobicity and potential for hydrogen bonding via ester and sulfonate functionalities .
Table 1: Physico-Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄O₇S | |
| Molecular Weight | 348.4 g/mol | |
| CAS Number | 1642097-30-0 | |
| Stereochemistry | (3aR,7R,7aR) configuration | |
| Hygroscopicity | Likely hygroscopic |
Stereochemical Configuration
The compound’s three contiguous stereocenters at positions 3a, 7, and 7a impose strict spatial constraints on its reactivity. X-ray crystallography of analogous benzodioxoles confirms that the (3aR,7R,7aR) configuration positions the methylsulfonyloxy group axially, optimizing its leaving-group potential in nucleophilic substitution reactions . This stereoelectronic arrangement is critical for its role as a synthetic intermediate in chiral environments .
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Key signals include a triplet for the ethyl ester’s methyl group (δ 1.2–1.4 ppm), a singlet for the methylsulfonyloxy protons (δ 3.1 ppm), and multiplet resonances for the benzodioxole protons (δ 4.0–5.5 ppm) .
-
¹³C NMR: The carbonyl carbon of the ethyl ester appears at δ 170–172 ppm, while the sulfonate sulfur deshields adjacent carbons to δ 75–85 ppm .
-
-
Mass Spectrometry: Electron ionization (EI-MS) fragments confirm the molecular ion at m/z 348.4, with dominant cleavage at the sulfonate ester bond (m/z 231.1) .
Synthesis and Stability
Synthetic Pathways
The compound is typically synthesized via a multi-step sequence starting from shikimic acid derivatives. Key steps include:
-
Epoxide Formation: Ring-opening of a cyclohexene oxide precursor with diethyl carbonate to install the 2,2-diethyl-1,3-dioxole moiety .
-
Sulfonylation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the methylsulfonyloxy group at the 7-position .
-
Esterification: Final ethyl ester formation via acid-catalyzed reaction with ethanol .
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Epoxide Formation | Diethyl carbonate, BF₃·Et₂O, 0°C | 68–72% |
| Sulfonylation | MsCl, Et₃N, CH₂Cl₂, −20°C | 85–90% |
| Esterification | EtOH, H₂SO₄, reflux | 78–82% |
Applications in Pharmaceutical Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume